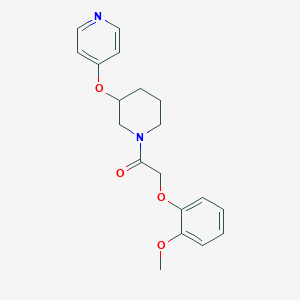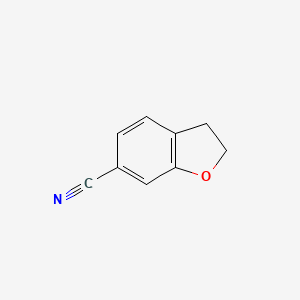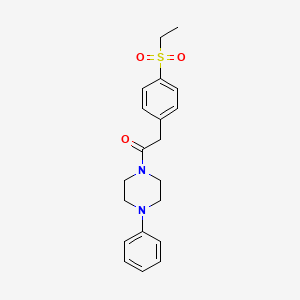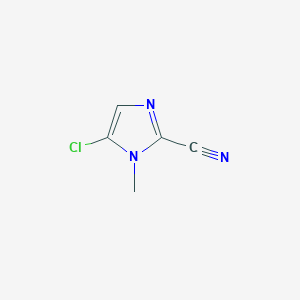
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as TFPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel benzamides and their metal complexes, including compounds with structural similarities to "N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide," have been explored for their potential bioactivity. For instance, studies on new benzamides and their copper and cobalt complexes have shown significant in vitro antibacterial activity against various bacterial strains, highlighting the importance of structural modifications in enhancing biological activities (Khatiwora et al., 2013).
Bioactivity and Potential Therapeutic Applications
Research into the bioactivity of related compounds, such as heterocyclic carboxamides, has demonstrated potential antipsychotic effects. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize specific behavioral responses in vivo, indicating their potential as antipsychotic agents (Norman et al., 1996).
Novel Synthetic Pathways and Molecular Interactions
The development of novel synthetic pathways for heterocyclic compounds and the study of their molecular interactions has been a significant area of research. For example, studies on the Mannich reaction in synthesizing N,S-containing heterocycles have led to the creation of new compounds with potential biological activities, demonstrating the versatility of synthetic chemistry in exploring new therapeutic agents (Dotsenko et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-21(18-3-1-17(2-4-18)19-8-12-26-15-19)22-13-16-5-9-23(10-6-16)20-7-11-25-14-20/h1-4,8,12,15-16,20H,5-7,9-11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARAXEPWUPFOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)



![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)



![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2934294.png)

